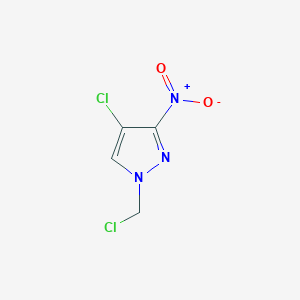

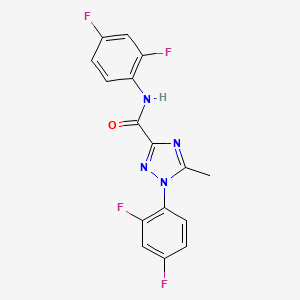

![molecular formula C13H11ClO3S B3002049 Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 339009-41-5](/img/structure/B3002049.png)

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Synthesis Analysis

The synthesis of thiophene derivatives often involves chemical polymerization or cyclization reactions. For instance, polythiophenes with ether substituents can be synthesized using FeCl3 as an oxidizing agent . Similarly, a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives have been synthesized for biological evaluation, indicating the potential for chemical modification at various positions on the thiophene ring . Dieckmann cyclization is another method used to obtain thiophene derivatives, as seen in the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate . Additionally, the synthesis of methyl 3-hydroxythiophene-2-carboxylate derivatives involves halogenation and alcohol addition reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate reveals a thiophene ring substituted with amino and methyl ester groups, with the carbonyl group having a cis orientation to the double bond . Such structural details are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions, including cyclization, halogenation, and alkylation. Methyl 3-hydroxythiophene-2-carboxylate derivatives can react with alcohols to yield thiophene-2,4-diols, which can be further transformed into various other compounds . The reactivity of these derivatives can be influenced by the presence of electron-withdrawing or electron-releasing groups, as well as by the position of substituents on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents on the thiophene ring can affect properties such as solubility, melting point, and electronic characteristics. For instance, the introduction of methyl groups on a thieno[2,3-b]thiophene dicarboxylate can lead to the formation of microporous metal-organic frameworks with gas adsorption and sensing properties . The synthesis and characterization of various thiophene derivatives provide insights into their potential applications based on their physical and chemical properties .

科学的研究の応用

Synthesis and Chemical Properties

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate and related compounds have been extensively studied for their synthesis and chemical properties. For example, Corral and Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using related methyl thiophene derivatives (Corral & Lissavetzky, 1984). Similarly, Satonaka (1983) conducted 1H NMR and IR studies in methyl substituted thiophenecarboxylates to understand their chemical properties (Satonaka, 1983).

Applications in Polymer Synthesis

The compound has also found applications in the synthesis of novel polythiophenes. Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties in the side chain, which have potential applications in material science (Tapia et al., 2010).

Industrial Applications

In industrial applications, Wang Tian-gui (2006) discussed the recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate for pharmaceuticals and herbicides (Wang Tian-gui, 2006).

Environmental and Health Studies

Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a derivative of this compound, using in vitro and in silico methodologies. This study highlights the importance of understanding the health and environmental impacts of such compounds (Lepailleur et al., 2014).

特性

IUPAC Name |

methyl 3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVIRIQWBNKRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)

![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)

![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)

![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)